1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methyl-1-oxopropan-2-yl acetate
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Description
The compound “1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methyl-1-oxopropan-2-yl acetate” is a chemical compound with a molecular weight of 297.83 . It is also known as 2-chloro-1-[4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl]ethan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12ClNOS2/c14-8-12(16)15-5-3-10-9(4-7-18-10)13(15)11-2-1-6-17-11/h1-2,4,6-7,13H,3,5,8H2 . This code provides a unique representation of the molecule’s structure, including the arrangement of atoms and bonds.
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the available resources.
Scientific Research Applications
Molecular Structure and Crystallography
Research has examined the molecular structures of related thienopyridine compounds, noting their planar configurations and the potential for rotational dynamics within their molecular structures. For instance, a study on a closely related ester highlighted its planar molecular sections and a pyrrolidine ring adopting conformations between envelope and half-chair, stabilized by van der Waals forces (Sivakumar et al., 1995).
Synthetic Routes and Chemical Reactivity
Thienopyridines have been synthesized through various methods, indicating their versatility in chemical synthesis. For instance, synthetic routes to 5- and 7-substituted thieno[3,2-b]pyridines from the N-oxide have been explored, demonstrating the compound's capacity for ring substitution and derivative formation (Klemm et al., 1985). Another study presented novel approaches using alpha-nitro ketone intermediates as both electrophiles and nucleophiles, yielding 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as probes for nicotinic receptors (Zhang et al., 2004).
Application in Heterocyclic Chemistry
The role of thienopyridines in the synthesis of heterocyclic compounds is significant. Research has focused on developing substituted 4-hydroxy-1H-thieno[2,3-b;4,5-b′]dipyridin-2-ones, contributing to the understanding of heterocyclic chemistry and its applications in synthesizing novel compounds (Rodinovskaya & Shestopalov, 2000).
Properties
IUPAC Name |
[1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methyl-1-oxopropan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-8(16)18-13(2,3)12(17)15-5-4-10-9(7-15)6-11(14)19-10/h6H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWNDIBHUCCTNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC2=C(C1)C=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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